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Compound of Interest

Compound Name:
1-(3-Chlorophenyl)-4-

oxocyclohexanecarboxylic Acid

CAS No.: 887978-71-4

Cat. No.: B1603787 Get Quote

Executive Summary
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is a functionalized cyclohexane

scaffold characterized by a gem-disubstituted quaternary center at the C1 position. This

structural motif—combining a lipophilic aryl group, a reactive carboxylic acid, and a distal

ketone—makes it an essential building block for constructing spirocyclic systems. It serves as

the primary precursor for the Cebranopadol core, allowing for the subsequent introduction of

amine functionalities (via Curtius rearrangement) and spiro-ether rings (via oxa-Pictet-Spengler

cyclization).

Chemical Profile & Physicochemical Properties[1][2]
[3][4]
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Property Specification

IUPAC Name
1-(3-Chlorophenyl)-4-oxocyclohexane-1-

carboxylic acid

CAS Number 887978-71-4

Molecular Formula C₁₃H₁₃ClO₃

Molecular Weight 252.69 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, MeOH, DCM; sparingly

soluble in water

pKa (Calc) ~4.2 (Carboxylic Acid)

Key Functionalities

Aryl chloride (metabolic stability), Ketone

(handle for spiro-cyclization), Carboxylic Acid

(precursor to amine)

Synthetic Methodology: The Michael-Dieckmann
Route
The most robust industrial synthesis of CAS 887978-71-4 employs a Double Michael Addition /

Dieckmann Condensation sequence. This route efficiently constructs the cyclohexane ring

while establishing the quaternary carbon in a single pot or streamlined sequence.

Retrosynthetic Analysis
The cyclohexane ring is disassembled into 3-chlorophenylacetonitrile (nucleophile) and two

equivalents of methyl acrylate (electrophile). The C1 quaternary center is formed first, followed

by ring closure.

Step-by-Step Protocol
Note: This protocol is adapted from standard methodologies for 4-substituted cyclohexanones

[1, 2].
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Step 1: Bis-Alkylation (Formation of Pimelate Precursor)
Reagents: 3-Chlorophenylacetonitrile, Methyl acrylate (2.2 eq), Triton B (40% in MeOH) or

NaOMe.

Solvent: Methanol or Dioxane.

Conditions: 0°C to RT, 4–12 h.

Mechanism: The benzylic anion of the nitrile undergoes sequential conjugate additions to two

molecules of methyl acrylate, yielding dimethyl 4-(3-chlorophenyl)-4-cyanopimelate.

Step 2: Dieckmann Cyclization
Reagents: Sodium Methoxide (NaOMe) (excess).[1]

Solvent: Toluene or MeOH (reflux).

Mechanism: Intramolecular Claisen (Dieckmann) condensation closes the ring, forming a

-keto ester intermediate (methyl 5-(3-chlorophenyl)-5-cyano-2-oxocyclohexanecarboxylate).

Step 3: Hydrolysis & Decarboxylation
Reagents: Conc. HCl / AcOH or H₂SO₄/H₂O.

Conditions: Reflux (100°C+), 6–12 h.

Transformation:

Ester Hydrolysis: The carbomethoxy group hydrolyzes to the acid and spontaneously

decarboxylates (being

to the ketone).

Nitrile Hydrolysis: The C1-nitrile is hydrolyzed to the primary amide and subsequently to

the carboxylic acid under vigorous acidic conditions.

Work-up: The mixture is cooled, and the product precipitates or is extracted with EtOAc.[2]

Recrystallization from Toluene/Heptane affords high-purity acid.
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Figure 1: Synthetic pathway for CAS 887978-71-4 via the Pimelate/Dieckmann route.

Application in Drug Discovery: The Cebranopadol
Workflow
CAS 887978-71-4 is the strategic pivot point in the synthesis of Cebranopadol. It bridges the

raw materials to the complex spiro-fused tricyclic core.

Critical Transformations
Curtius Rearrangement: The carboxylic acid at C1 is converted to an amine (usually

dimethylamine) via an acyl azide/isocyanate intermediate. This installs the nitrogen essential

for opioid receptor binding.

Oxa-Pictet-Spengler Cyclization: The C4-ketone reacts with a tryptophol derivative (or similar

indole-ethanol) to close the pyran ring, creating the spiro center.

"Design-Make-Test" Logic
Why this intermediate? The gem-disubstituted C1 position locks the phenyl group and the

amine (derived from the acid) in a specific spatial orientation, critical for engaging the

hydrophobic pocket of the NOP receptor [3].

Self-Validating Protocol: The purity of the acid (CAS 887978-71-4) is critical. Any residual

nitrile (incomplete hydrolysis) will fail the Curtius step. Therefore, monitoring the

disappearance of the nitrile peak (~2230 cm⁻¹) by IR is a mandatory quality gate.
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Figure 2: The role of CAS 887978-71-4 in the synthesis of Cebranopadol.

Handling & Stability
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone is susceptible

to oxidation or hydration over prolonged exposure to moist air.

Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid dust inhalation.

Stability: Stable under acidic conditions; avoid strong bases which may cause retro-aldol

type degradation or epimerization if alpha-protons were available (though C1 is quaternary,

C3/C5 are not).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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